![molecular formula C22H20ClN5O2 B2895049 3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105200-67-6](/img/structure/B2895049.png)

3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with a molecular formula of C25H21ClF3N5O2 . It is related to a class of compounds known as piperazines, which are often used in the development of pharmaceuticals .

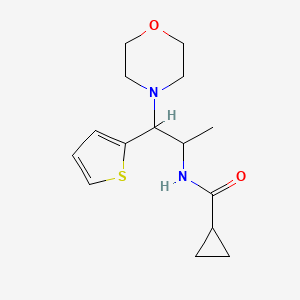

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a number of different functional groups present. These include a piperazine ring, a pyrimidoindolone group, and a chlorophenyl group .Physical And Chemical Properties Analysis

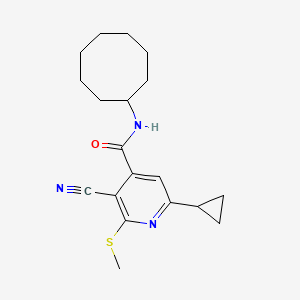

This compound has a molecular weight of 515.9 g/mol. It has a computed XLogP3-AA value of 5.6, suggesting it is relatively hydrophobic. It has no hydrogen bond donors and 8 hydrogen bond acceptors. Its rotatable bond count is 5 .Scientific Research Applications

Metabolic Pathways and Activation

One study investigated the metabolism of a related dopamine D(4) selective antagonist, highlighting metabolic pathways such as N-dealkylation and the formation of a novel mercapturic acid adduct. This research provides insight into the compound's metabolic activation and potential biochemical roles (Zhang et al., 2000).

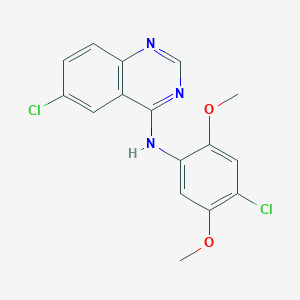

Receptor Binding and Selectivity

Research on pyrimido[5,4-b]indole derivatives revealed their potent and selective alpha 1 adrenoceptor ligand properties. These findings are crucial for understanding the compound's interaction with cellular receptors and its implications for drug design (Russo et al., 1991).

Synthesis and Bioactivity

The synthesis and evaluation of bis(heteroaryl)piperazines, including analogs of the compound , have been explored for their potent inhibition of HIV-1 reverse transcriptase. This research signifies the compound's potential as a basis for developing therapeutic agents (Romero et al., 1994).

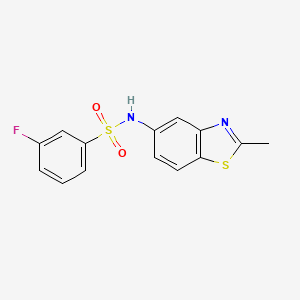

Antimicrobial Activity

The synthesis and antimicrobial activity evaluation of new dithiocarbamate derivatives bearing the pyrimidinyl piperazine structure demonstrate the compound's relevance in developing antimicrobial agents. This highlights its potential application in combating microbial infections (Yurttaş et al., 2016).

Structural Characterization

Research on the structural and electronic properties of anticonvulsant drugs related to the compound underlines the importance of its structural features for biological activity. These studies contribute to our understanding of how modifications in the molecule's structure can influence its pharmacological properties (Georges et al., 1989).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound .

Mode of Action

One study suggests that a compound with a similar structure interacts with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This interaction could potentially be a part of the mode of action of the compound .

Biochemical Pathways

Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

It’s worth noting that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable ADME properties.

Result of Action

Based on the potential biological activities of indole derivatives , it can be hypothesized that the compound could potentially have a variety of effects at the molecular and cellular level.

properties

IUPAC Name |

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2/c23-15-5-7-16(8-6-15)26-9-11-27(12-10-26)19(29)13-28-14-24-20-17-3-1-2-4-18(17)25-21(20)22(28)30/h1-8,14,25H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWTWSAAOVRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894975.png)

![Tert-butyl (3AS,7S,7AS)-7-{[(benzyloxy)carbonyl]amino-octahydrofuro[3,2-C]pyridine-5-carboxylate](/img/structure/B2894977.png)

![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide](/img/structure/B2894980.png)

![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate](/img/structure/B2894985.png)

![4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine](/img/structure/B2894987.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2894989.png)